3-(2H-1,3-Benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with benzo[d][1,3]dioxole and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a benzo[d][1,3]dioxole derivative with a nitrophenyl hydrazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Medicine
Research may explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzo[d][1,3]dioxol-5-yl)-5-phenyl-1H-pyrazole
- 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-methylphenyl)-1H-pyrazole
Uniqueness
The presence of the nitrophenyl group in 3-(Benzo[d][1,3]dioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole may impart unique electronic and steric properties, potentially leading to different reactivity and biological activity compared to its analogs.
Properties
CAS No. |
651717-31-6 |
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Molecular Formula |
C16H11N3O4 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H11N3O4/c20-19(21)12-4-1-10(2-5-12)13-8-14(18-17-13)11-3-6-15-16(7-11)23-9-22-15/h1-8H,9H2,(H,17,18) |
InChI Key |
JDWQCBOTYFAGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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